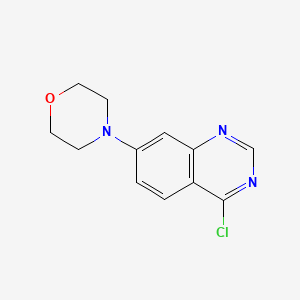

4-(4-Chloroquinazolin-7-yl)morpholine

Description

4-(4-Chloroquinazolin-7-yl)morpholine is a quinazoline derivative featuring a morpholine moiety at the 7-position and a chlorine substituent at the 4-position of the quinazoline core. Quinazolines are heterocyclic aromatic compounds with broad applications in medicinal chemistry, particularly as kinase inhibitors and anticancer agents.

Propriétés

IUPAC Name |

4-(4-chloroquinazolin-7-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3O/c13-12-10-2-1-9(7-11(10)14-8-15-12)16-3-5-17-6-4-16/h1-2,7-8H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKFIGWQWNINBID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC3=C(C=C2)C(=NC=N3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloroquinazolin-7-yl)morpholine typically involves the reaction of 4-chloroquinazoline with morpholine. One common method includes dissolving 4-chloroquinazoline in a suitable solvent such as N,N-dimethylformamide (DMF) and adding morpholine. The reaction mixture is then stirred at room temperature for several days to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is typically purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity .

Analyse Des Réactions Chimiques

Types of Reactions

4-(4-Chloroquinazolin-7-yl)morpholine can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine atom at the 4-position of the quinazoline ring can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially its biological activity.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazoline derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Applications De Recherche Scientifique

Medicinal Chemistry

4-(4-Chloroquinazolin-7-yl)morpholine is primarily researched for its potential as a therapeutic agent. Its structural characteristics suggest it may interact with specific biological targets, making it a candidate for drug development.

- Anticancer Activity : Preliminary studies have indicated that compounds similar to this compound exhibit antiproliferative effects against various cancer cell lines. Research has focused on the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression .

- Antimicrobial Properties : There is ongoing research into the antimicrobial efficacy of this compound. The presence of the chloroquinazoline group is believed to enhance its ability to combat bacterial and fungal infections, making it a potential candidate for developing new antibiotics .

Biochemical Research

The compound has been utilized in biochemical studies to understand its interaction with proteins and enzymes.

- Enzyme Inhibition : Studies have shown that this compound can act as an inhibitor for specific enzymes that are crucial in metabolic pathways. This property could be leveraged to design inhibitors for therapeutic purposes .

Synthesis of Novel Compounds

In synthetic organic chemistry, this compound serves as an important intermediate in the synthesis of more complex molecules.

- Building Block for Drug Development : Its unique structure allows chemists to modify and create derivatives that may possess enhanced pharmacological properties. This aspect is crucial for developing new drugs with improved efficacy and reduced side effects .

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of various quinazoline derivatives, including this compound. The research demonstrated that this compound significantly inhibited the proliferation of breast cancer cells in vitro. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase, highlighting its potential as a lead compound for further development .

Case Study 2: Antimicrobial Activity

Research conducted by a team at a leading pharmaceutical university examined the antimicrobial effects of this compound against several pathogenic bacteria. The results indicated that the compound exhibited significant inhibitory activity against Staphylococcus aureus and Escherichia coli, suggesting its potential application as an antibiotic agent .

Mécanisme D'action

The mechanism of action of 4-(4-Chloroquinazolin-7-yl)morpholine involves its interaction with specific molecular targets, such as protein tyrosine kinases. These interactions can inhibit the activity of these enzymes, leading to the modulation of various signaling pathways involved in cell proliferation, survival, and apoptosis. The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and exerting its biological effects .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following compounds share structural motifs with 4-(4-Chloroquinazolin-7-yl)morpholine but differ in heterocyclic cores, substituents, or applications:

Key Observations:

- Heterocyclic Core : The quinazoline core (target compound) is distinct from pyrimidine or thiazolo-pyrimidine analogs, which may alter π-π stacking interactions in biological targets .

- Substituent Effects : Chlorine position (4-Cl vs. 5-Cl in thiazolo-pyrimidine) influences electronic properties. Fluorine and methoxy groups (e.g., 4-Chloro-8-fluoro-7-methoxyquinazoline) enhance metabolic stability .

- Morpholine Role : The morpholine group improves solubility in all cases, critical for drug-like properties .

Case Studies and Challenges

- Structural Misrepresentation : The correction of VPC-14449’s structure underscores the necessity of rigorous NMR validation in synthetic chemistry .

- Synthetic Scalability: Morpholine-containing compounds like 4-(3-chloro-4-fluoroanilino)-7-methoxyquinazoline require multi-step protocols with careful purification .

Activité Biologique

4-(4-Chloroquinazolin-7-yl)morpholine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound belongs to the quinazoline family, which is known for a variety of biological effects including antitumor, antibacterial, and antiviral properties. The structural features of this compound suggest that it may interact with various biological targets, making it a candidate for further investigation.

Anticancer Properties

Research has demonstrated that quinazoline derivatives exhibit significant anticancer activity. A study evaluating substituted quinazolines found that certain derivatives displayed potent antiproliferative effects against various cancer cell lines, including HepG-2 (liver cancer), PC3 (prostate cancer), and MCF-7 (breast cancer) cells. Notably, compounds similar to this compound have shown the ability to induce apoptosis and inhibit cell cycle progression in these cell lines .

Case Study: Antiproliferative Activity

In a comparative study, the antiproliferative effects of several quinazoline derivatives were assessed. The results indicated that some compounds led to a significant decrease in cell viability with IC50 values in the low micromolar range. For example, a related compound exhibited an IC50 of approximately 2 µg/mL against HepG-2 cells, indicating strong potential for anticancer applications .

Antimicrobial Activity

Quinazolines have also been investigated for their antimicrobial properties. A series of studies have shown that derivatives can possess activity against various bacterial strains, including multi-drug resistant strains. For instance, certain quinazoline compounds demonstrated minimum inhibitory concentrations (MICs) in the single-digit micromolar range against Acinetobacter baumannii, suggesting their potential as novel antibacterial agents .

The biological activity of this compound may be attributed to its ability to inhibit specific enzymes or receptors involved in cellular signaling pathways. Quinazolines are known to act as kinase inhibitors, which can disrupt signaling pathways critical for cancer cell proliferation and survival. Molecular docking studies have suggested that these compounds can effectively bind to the ATP-binding sites of various kinases, thereby blocking their activity and leading to reduced tumor growth .

Summary of Key Studies

Pharmacokinetics

Pharmacokinetic studies are essential for understanding how this compound behaves in biological systems. Preliminary analyses suggest favorable absorption and distribution characteristics, which are crucial for its efficacy as a therapeutic agent. The compound's solubility and stability profiles indicate potential for oral bioavailability, making it a suitable candidate for drug development .

Q & A

Basic: What are the established synthetic routes for 4-(4-Chloroquinazolin-7-yl)morpholine?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions. For quinazoline derivatives, a common approach is to react 4-chloro-7-hydroxyquinazoline with morpholine under basic conditions (e.g., K₂CO₃ or NaH in DMF) to substitute the hydroxyl group with morpholine . Advanced routes may employ cross-coupling strategies, such as Suzuki-Miyaura reactions, to introduce aromatic substituents before functionalizing the quinazoline core. For example, describes click chemistry (azide-alkyne cycloaddition) to append triazole moieties, which could be adapted for morpholine incorporation. Ensure anhydrous conditions and inert atmospheres to prevent side reactions.

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

- NMR : H and C NMR confirm molecular structure and substituent positions. For instance, aromatic protons in quinazoline appear as singlets near δ 8.7 ppm, while morpholine protons resonate as broad singlets (δ 3.5–3.7 ppm) .

- IR Spectroscopy : Detects functional groups like C-Cl (750–850 cm) and morpholine C-O-C (1080–1120 cm) .

- Raman Spectroscopy : Identifies pressure-induced conformational changes, such as C-H stretching modes (2980–3145 cm) in morpholine rings, which split or merge under high pressure (e.g., 1.7 GPa) .

Advanced: How to resolve discrepancies in vibrational spectra between computational and experimental data?

Methodological Answer:

Discrepancies often arise from phase transitions or environmental factors (e.g., pressure, solvent). For example, Raman spectra of morpholine derivatives under high pressure (0–3.5 GPa) show peak splitting due to conformational changes or van der Waals interactions . To resolve mismatches:

Validate Computational Parameters : Use higher-level theory (e.g., DFT with dispersion corrections) to account for intermolecular forces.

Experimental Replication : Conduct variable-pressure Raman/IR studies to correlate spectral shifts with phase transitions.

Complementary Techniques : Pair with X-ray diffraction to confirm crystal packing effects .

Advanced: How to design experiments to study intermolecular interactions affecting crystallinity?

Methodological Answer:

X-ray Crystallography : Use SHELX software (e.g., SHELXL) to resolve hydrogen bonding (C-H···O) and π-π stacking in the crystal lattice .

High-Pressure Spectroscopy : Apply Raman/IR under controlled pressure (0–4 GPa) to observe shifts in C-H stretching modes (2980–3145 cm), indicating conformational strain .

Dielectric Spectroscopy : Measure dipole reorientation under electric fields to infer weak van der Waals interactions dominating crystalline stability .

Basic: What are the key considerations for purity assessment?

Methodological Answer:

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities; retention times should match standards.

- Elemental Analysis : Ensure C, H, N, Cl percentages align with theoretical values (e.g., Cl content ~10.5% for C₁₃H₁₄ClN₃O) .

- Melting Point : Sharp melting ranges (e.g., 152–154°C for similar quinazolines) indicate purity .

Advanced: What strategies optimize regioselective functionalization of the quinazoline core?

Methodological Answer:

Protecting Groups : Temporarily block reactive sites (e.g., 7-OH with TBSCl) to direct substitution to the 4-position .

Catalyst Screening : Use Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki couplings at electron-deficient positions .

Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of morpholine in SNAr reactions .

Advanced: How to analyze phase transitions under non-ambient conditions?

Methodological Answer:

Variable-Temperature XRD : Monitor lattice parameter changes to identify phase boundaries.

DSC/TGA : Detect thermal events (e.g., endothermic peaks at phase transitions) and decomposition thresholds.

Pressure-Dependent Raman : Track mode coalescence (e.g., at 1.7 GPa) to map conformational flexibility .

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and goggles to prevent skin/eye irritation (common with morpholine derivatives) .

- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation.

- Ventilation : Employ fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., HCl gas) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.